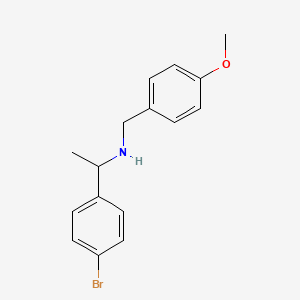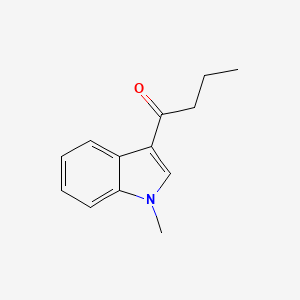![molecular formula C11H13N3OS B1451963 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]pipéridine CAS No. 1105189-99-8](/img/structure/B1451963.png)
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]pipéridine
Vue d'ensemble
Description
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .Physical And Chemical Properties Analysis
The predicted boiling point of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine biologiquement actifs
Les dérivés de pipéridine sont essentiels dans l'industrie pharmaceutique, avec leur présence dans plus de vingt classes de produits pharmaceutiques. Le composé en question peut être utilisé pour synthétiser divers dérivés de pipéridine biologiquement actifs, tels que des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones. Ces dérivés ont montré un potentiel dans la découverte et l'évaluation biologique de nouveaux médicaments .
Développement d'unités de construction chimiques durables
Le groupe furyle dans le composé peut être dérivé de furfurals à base de glucides, indiquant son potentiel en tant que bloc de construction chimique durable. Cela s'aligne sur le changement mondial vers les ressources renouvelables et pourrait conduire au développement de nouveaux matériaux écologiques .
Applications dans l'industrie des arômes et des parfums
Le groupe furyle est connu pour son application dans l'industrie des arômes et des parfums. En tant que tel, des dérivés du composé pourraient être synthétisés pour développer de nouvelles saveurs et des parfums, contribuant à cette industrie multimilliardaire .
Catalyse et réactions chimiques
Le composé peut agir comme catalyseur ou intermédiaire dans diverses réactions chimiques. Sa structure est propice à faciliter des réactions telles que l'hydrogénation, la cyclisation et la cycloaddition, qui sont fondamentales en synthèse organique .
Recherche pharmaceutique et conception de médicaments
En raison du rôle important de la pipéridine dans la conception de médicaments, ce composé peut être utilisé dans la recherche pharmaceutique pour créer de nouveaux médicaments. Sa structure permet l'introduction de divers groupes fonctionnels, ce qui en fait un outil polyvalent en chimie médicinale .
Méthodologies de synthèse organique
Le composé peut être employé dans le développement de nouvelles méthodologies de synthèse organique. Sa structure unique pourrait conduire à des approches innovantes dans la synthèse de molécules organiques complexes, simplifiant potentiellement les processus actuels ou permettant de nouvelles réactions .
Mécanisme D'action
The mechanism of action of similar compounds often involves targeting specific proteins. For example, compounds containing a piperidine nucleus have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Orientations Futures
The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.
Analyse Biochimique
Biochemical Properties
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHXSKOTOTVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232420 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105189-99-8 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1451881.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)


![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)





![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)
